Journal Name:Nature Communications
Journal ISSN:2041-1723
IF:17.694
Journal Website:http://www.nature.com/ncomms/index.html
Year of Origin:2010
Publisher:Nature Publishing Group
Number of Articles Per Year:5058
Publishing Cycle:Bimonthly
OA or Not:Yes
Modeling the electronic structure of organic materials: a solid-state physicist’s perspective
Nature Communications ( IF 17.694 ) Pub Date: 2022-12-21 , DOI: 10.1088/2515-7639/aca935
Modeling the electronic and optical properties of organic semiconductors remains a challenge for theory, despite the remarkable progress achieved in the last three decades. The complexity of these systems, including structural (dis)order and the still debated doping mechanisms, has been engaging theorists with different background. Regardless of the common interest across the various communities active in this field, these efforts have not led so far to a truly interdisciplinary research. In the attempt to move further in this direction, we present our perspective as solid-state theorists for the study of molecular materials in different states of matter, ranging from gas-phase compounds to crystalline samples. Considering exemplary systems belonging to the well-known families of oligo-acenes and -thiophenes, we provide a quantitative description of electronic properties and optical excitations obtained with state-of-the-art first-principles methods such as density-functional theory and many-body perturbation theory. Simulating the systems as gas-phase molecules, clusters, and periodic lattices, we are able to identify short- and long-range effects in their electronic structure. While the latter are usually dominant in organic crystals, the former play an important role, too, especially in the case of donor/accepetor complexes. To mitigate the numerical complexity of fully atomistic calculations on organic crystals, we demonstrate the viability of implicit schemes to evaluate band gaps of molecules embedded in isotropic and even anisotropic environments, in quantitative agreement with experiments. In the context of doped organic semiconductors, we show how the crystalline packing enhances the favorable characteristics of these systems for opto-electronic applications. The counter-intuitive behavior predicted for their electronic and optical properties is deciphered with the aid of a tight-binding model, which represents a connection to the most common approaches to evaluate transport properties in these materials.
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Atomic-scale study of type-II Dirac semimetal PtTe2 surface
Nature Communications ( IF 17.694 ) Pub Date: 2022-09-30 , DOI: 10.1088/2515-7639/ac92a8
Dirac semimetals (DSM) host linear bulk bands and topologically protected surface states, giving rise to exotic and robust properties. Platinum ditelluride (PtTe2) belongs to this interesting group of topological materials. Here, we employ scanning tunneling microscopy (STM) in combination with first-principles calculations to visualize and identify the native defects at the surface of a freshly cleaved PtTe2 crystal. Around these defects, short-wavelength electron density oscillations are observed. Fourier transform analysis of the energy-dependent quasiparticle interference patterns is in good agreement with our calculated joint density of states, demonstrating the singular properties of the surface of this type-II DSM. Our results evidence the power of STM in understanding the surface of topological materials.
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Reflections on one million compounds in the open quantum materials database (OQMD)
Nature Communications ( IF 17.694 ) Pub Date: 2022-07-13 , DOI: 10.1088/2515-7639/ac7ba9
Density functional theory (DFT) has been widely applied in modern materials discovery and many materials databases, including the open quantum materials database (OQMD), contain large collections of calculated DFT properties of experimentally known crystal structures and hypothetical predicted compounds. Since the beginning of the OQMD in late 2010, over one million compounds have now been calculated and stored in the database, which is constantly used by worldwide researchers in advancing materials studies. The growth of the OQMD depends on project-based high-throughput DFT calculations, including structure-based projects, property-based projects, and most recently, machine-learning-based projects. Another major goal of the OQMD is to ensure the openness of its materials data to the public and the OQMD developers are constantly working with other materials databases to reach a universal querying protocol in support of the FAIR data principles.
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Electronic properties of twisted multilayer graphene
Nature Communications ( IF 17.694 ) Pub Date: 2022-05-24 , DOI: 10.1088/2515-7639/ac6c4a
Twisted bilayer graphene displays many fascinating properties that can be tuned by varying the relative angle (also called twist angle) between its layers. As a notable feature, both the electronic flat bands and the corresponding strong electron localization have been obtained at a specific ‘magic’ angle ( ∼1.1∘ ), leading to the observation of several strongly correlated electronic phenomena. Such a discovery has hence inspired the creation of a novel research field called twistronics, i.e. aiming to explore novel physical properties in vertically stacked 2D structures when tuning the twist angle between the related layers. In this paper, a comprehensive and systematic study related to the electronic properties of twisted multilayer graphene (TMG) is presented based on atomistic calculations. The dependence of both the global and the local electronic quantities on the twist angle and on the stacking configuration are analyzed, fully taking into account atomic reconstruction effects. Consequently, the correlation between structural and electronic properties are clarified, thereby highlighting the shared characteristics and differences between various TMG systems as well as providing a comprehensive and essential overview. On the basis of these investigations, possibilities to tune the electronic properties are discussed, allowing for further developments in the field of twistronics.
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Copper migration and surface oxidation of CuxBi2Se3 in ambient pressure environments
Nature Communications ( IF 17.694 ) Pub Date: 2022-10-05 , DOI: 10.1088/2515-7639/ac93b5
Chemical modifications such as intercalation can be used to modify surface properties or to further functionalize the surface states of topological insulators (TIs). Using ambient pressure x-ray photoelectron spectroscopy, we report copper migration in CuxBi2Se3 , which occurs on a timescale of hours to days after initial surface cleaving. The increase in near-surface copper proceeds along with the oxidation of the sample surface and large changes in the selenium content. These complex changes are further modeled with core-level spectroscopy simulations, which suggest a composition gradient near the surface which develops with oxygen exposure. Our results shed light on a new phenomenon that must be considered for intercalated TIs—and intercalated materials in general—that surface chemical composition can change when specimens are exposed to ambient conditions.
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The sustainable materials roadmap
Nature Communications ( IF 17.694 ) Pub Date: 2022-08-04 , DOI: 10.1088/2515-7639/ac4ee5
Over the past 150 years, our ability to produce and transform engineered materials has been responsible for our current high standards of living, especially in developed economies. However, we must carefully think of the effects our addiction to creating and using materials at this fast rate will have on the future generations. The way we currently make and use materials detrimentally affects the planet Earth, creating many severe environmental problems. It affects the next generations by putting in danger the future of the economy, energy, and climate. We are at the point where something must drastically change, and it must change now. We must create more sustainable materials alternatives using natural raw materials and inspiration from nature while making sure not to deplete important resources, i.e. in competition with the food chain supply. We must use less materials, eliminate the use of toxic materials and create a circular materials economy where reuse and recycle are priorities. We must develop sustainable methods for materials recycling and encourage design for disassembly. We must look across the whole materials life cycle from raw resources till end of life and apply thorough life cycle assessments (LCAs) based on reliable and relevant data to quantify sustainability. We need to seriously start thinking of where our future materials will come from and how could we track them, given that we are confronted with resource scarcity and geographical constrains. This is particularly important for the development of new and sustainable energy technologies, key to our transition to net zero. Currently ‘critical materials’ are central components of sustainable energy systems because they are the best performing. A few examples include the permanent magnets based on rare earth metals (Dy, Nd, Pr) used in wind turbines, Li and Co in Li-ion batteries, Pt and Ir in fuel cells and electrolysers, Si in solar cells just to mention a few. These materials are classified as ‘critical’ by the European Union and Department of Energy. Except in sustainable energy, materials are also key components in packaging, construction, and textile industry along with many other industrial sectors. This roadmap authored by prominent researchers working across disciplines in the very important field of sustainable materials is intended to highlight the outstanding issues that must be addressed and provide an insight into the pathways towards solving them adopted by the sustainable materials community. In compiling this roadmap, we hope to aid the development of the wider sustainable materials research community, providing a guide for academia, industry, government, and funding agencies in this critically important and rapidly developing research space which is key to future sustainability.
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Magnetic Li–M (M = Ni, Ni0.8Cu0.2, Cr) layered oxides nanoparticles for Li-ion batteries electrodes
Nature Communications ( IF 17.694 ) Pub Date: 2023-05-05 , DOI: 10.1088/2515-7639/accfbf
Nanoparticles of Li–Ni, Li–(Ni, Cu) and Li–Cr layered oxides, with potential applications as cathode materials in lithium batteries, were prepared by solid-state reaction and sol-gel method. The combination of structural analysis and magnetic characterization allowed the clear identification of the phases present in the synthesized nanoparticles. The main component of Li–Ni oxide nanoparticles is the electrochemically active and ferrimagnetic phase Li1−z Ni1+z O2, whereas those of Li–Cr oxide are the antiferromagnetic phases LiCrO2 and Cr2O3. A small substitution of Cu for Ni in Li–Ni oxide determines the formation of nanoparticles in which the main phase is the antiferromagnetic phase Li1−z Ni1+z O2. Operation tests in lithium batteries and post-mortem analysis, aimed at assessing the potential of metal oxide nanoparticles as cathode materials, were performed on all samples.
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Optimising aerosol jet printing of collagen inks for enhanced piezoelectricity and controlled surface potential
Nature Communications ( IF 17.694 ) Pub Date: 2023-05-03 , DOI: 10.1088/2515-7639/acca4a
Collagen is a highly versatile protein used in tissue engineering constructs and as a model piezoelectric biomaterial. The piezoelectricity of collagen can be enhanced through the alignment of collagen domains and fibres, although most fabrication techniques used to form dense collagenous constructs do not allow for significant collagen alignment. The use of aerosol jet printing (AJP) mitigates the limitations of using soluble collagen inks for bioprinting or extrusion-based 3D printing, particularly if microfibrillar collagen suspensions are used as a cost-effective and scalable ink source. In this work, Type I and Type II microfibrillar collagen from different anatomical sources were successfully deposited using AJP with two different atomisation methods, namely pneumatic-AJP (p-AJP) and ultrasonic-AJP (u-AJP). The printing parameters were optimised for their piezoelectric amplitude and surface potential. Fourier transform infrared spectra of the films revealed that ultrasonic atomisation did not cause notable denaturation of collagen, although the process resulted in the fractionation and preferential deposition of the oligomeric and gelatinous components within the slurry. The printed collagen samples displayed a piezoelectric response that was four times higher than the values obtained from drop-cast collagen films, and their surface potential was found to be positively correlated to the roughness of the films which can be controlled through the mode of atomisation. These results indicate the ability to enhance and control the piezoelectricity and surface potential using p-AJP and u-AJP, which offers a promising physical modulation technique to tailor cell adhesion, proliferation or differentiation for collagen-based tissue engineering constructs.
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Wet-jet milling exfoliated hexagonal boron nitride as industrial anticorrosive pigment for polymeric coatings
Nature Communications ( IF 17.694 ) Pub Date: 2023-06-08 , DOI: 10.1088/2515-7639/acd0d8
The incorporation of inorganic nanofillers into polymeric matrices represents an effective strategy for the development of smart coatings for corrosion protection of metallic substrates. In this work, wet-jet milling exfoliation was used to massively produce few-layer hexagonal boron nitride (h-BN) flakes as a corrosion-protection pigment in polyisobutylene (PIB)-based composite coatings for marine applications. This approach represents an innovative advance in the application of two-dimensional (2D) material-based composites as corrosion protection systems at the industrial scale. Although rarely used as an organic coating, PIB was selected as a ground-breaking polymeric matrix for our h-BN-based composite coating thanks to its excellent barrier properties. The optimization of the coating indicates that 5 wt.% is the most effective h-BN content, yielding a corrosion rate of the protected structural steel as low as 7.4 × 10−6 mm yr−1. The 2D morphology and hydrophobicity of the h-BN flakes, together with the capability of PIB to act as a physical barrier against corrosive species, are the main reasons behind the excellent anticorrosion performance of our composite coating.
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Roadmap on nanomedicine for the central nervous system
Nature Communications ( IF 17.694 ) Pub Date: 2023-02-14 , DOI: 10.1088/2515-7639/acab88
In recent years, a great deal of effort has been undertaken with regards to treatment of pathologies at the level of the central nervous system (CNS). Here, the presence of the blood-brain barrier acts as an obstacle to the delivery of potentially effective drugs and makes accessibility to, and treatment of, the CNS one of the most significant challenges in medicine. In this Roadmap article, we present the status of the timeliest developments in the field, and identify the outstanding challenges and opportunities that exist. The format of the Roadmap, whereby experts in each discipline share their viewpoint and present their vision, reflects the dynamic and multidisciplinary nature of this research area, and is intended to generate dialogue and collaboration across traditional subject areas. It is stressed here that this article is not intended to act as a comprehensive review article, but rather an up-to-date and forward-looking summary of research methodologies pertaining to the treatment of pathologies at the level of the CNS.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
综合性期刊1区 MULTIDISCIPLINARY SCIENCES 综合性期刊1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.20 169 Science Citation Index Science Citation Index Expanded Not
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